molecular formula C14H19N3O3 B2386794 (3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 2034433-94-6

(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2386794
CAS No.: 2034433-94-6
M. Wt: 277.324
InChI Key: JTSUVBQOBFZTKJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .

Scientific Research Applications

Stereospecific Synthesis

Enantiomerically pure pyrrolidines, which are structurally related to the compound , have been synthesized through 1,3-dipolar cycloadditions involving sugar-derived enones and stabilized azomethine ylides. This method demonstrates the potential of using complex organic synthesis techniques to obtain stereospecific configurations, which could be applicable to the synthesis and study of "(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone" (Guillermo A Oliveira Udry et al., 2014).

Formulation Development

The development of formulations for poorly water-soluble compounds is a crucial aspect of drug delivery. Studies have shown that creating solubilized, precipitation-resistant formulations can significantly increase in vivo exposure, which could be relevant for the pharmacokinetic optimization of compounds like "this compound" (Lori Burton et al., 2012).

Metabolism and Excretion Studies

Understanding the metabolism and excretion of pharmaceutical compounds is essential for assessing their safety and efficacy. Research on dipeptidyl peptidase IV inhibitors, which share structural motifs with the compound of interest, provides insights into the metabolic pathways, involving hydroxylation and glucuronidation, and the role of cytochrome P450 enzymes (Raman K. Sharma et al., 2012).

Antimicrobial and Antiproliferative Activities

The synthesis and biological evaluation of novel heterocycles, including pyrazoles, isoxazoles, and pyrimidines, have shown significant antimicrobial and anticancer activities. These findings suggest the potential for compounds like "this compound" to be explored as antimicrobial and anticancer agents, particularly through molecular docking studies to investigate their interactions with various proteins (Asmaa M. Fahim et al., 2021).

Mechanism of Action

Mode of Action

The exact mode of action of this compound is not yet fully understood. It is likely that the compound interacts with its targets in a specific manner, leading to changes in cellular processes. The pyrrolidin and pyrimidin groups in the molecule may play key roles in these interactions .

Biochemical Pathways

The compound may affect various biochemical pathways, depending on its targets. Given the complexity of the molecule, it is likely that it influences multiple pathways, leading to a range of downstream effects. Without specific knowledge of the compound’s targets, it is difficult to predict which pathways are affected .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how stable it is. Without specific knowledge of the compound’s properties, it is difficult to predict how these factors would influence its action .

Properties

IUPAC Name

oxan-4-yl-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c18-13(11-3-8-19-9-4-11)17-7-2-12(10-17)20-14-15-5-1-6-16-14/h1,5-6,11-12H,2-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSUVBQOBFZTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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